physicochemical properties of 1,3-Dinitrobenzene
physicochemical properties of 1,3-Dinitrobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dinitrobenzene
Introduction
1,3-Dinitrobenzene (m-DNB), an aromatic organic compound, is a significant industrial chemical primarily utilized as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives.[1][2][3] Its chemical structure consists of a benzene (B151609) ring substituted with two nitro groups at the meta positions.[1] This arrangement of electron-withdrawing nitro groups profoundly influences its chemical reactivity and physical properties, making it a subject of interest for researchers in organic synthesis, materials science, and toxicology. This guide provides a comprehensive overview of the core , complete with quantitative data, experimental protocols, and logical diagrams to support research and development activities.
General and Physicochemical Properties
1,3-Dinitrobenzene is a yellow, crystalline solid at room temperature with a slight odor.[1][4][5] It is denser than water and exhibits limited solubility in aqueous media but is more soluble in various organic solvents.[1][4]
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₄ | [1][2][6] |
| Molecular Weight | 168.11 g/mol | [1][2][4] |
| Appearance | Yellow crystalline solid | [1][5] |
| Density | 1.575 g/cm³ at 18-20°C | [1][4][5] |
| Vapor Density | 5.8 (air = 1) | [4] |
| Vapor Pressure | 0.0002 mmHg at 20°C | [4] |
| LogP (Octanol/Water Partition Coefficient) | 1.49 | [4][7] |
| Henry's Law Constant | 4.9 x 10⁻⁸ atm-m³/mol at 25°C | [4] |
| pKa | 16.8 (in water at 25°C) | [6] |
Thermal Properties
The thermal properties of 1,3-Dinitrobenzene are critical for its safe handling and application, particularly in processes involving elevated temperatures.
| Property | Value | Source |
| Melting Point | 89.6 °C (193.3 °F; 362.8 K) | [5] |
| Boiling Point | 297 °C (567 °F; 570 K) | [5][8] |
| Flash Point | 149 - 150 °C (300 - 302 °F) | [5][9] |
Solubility Data
The solubility of 1,3-Dinitrobenzene varies significantly between water and common organic solvents. This property is fundamental for its purification, reaction chemistry, and environmental fate.
| Solvent | Solubility | Temperature (°C) | Source |
| Water | 0.5 g/L (500 mg/L) | 20 °C | [1][9] |
| Ethanol (96%) | 3.5 g/100g | 20.5 °C | [6] |
| Ethanol (96%) | 11.49 g/100g | 50 °C | [6] |
| Acetone | 72.365 g/100g | 15 °C | [6] |
| Benzene | 39.45 g/100g | 18.2 °C | [6] |
| Chloroform | 32.4 g/100g | 17.6 °C | [6] |
| Diethyl Ether | 9.4 g/100g | 15 °C | [6] |
| Ethyl Acetate | 36.27 g/100g | 18.2 °C | [6] |
| Carbon Tetrachloride | 1.18 g/100g | 16.2 °C | [6] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of 1,3-Dinitrobenzene.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, 1,3-Dinitrobenzene typically exhibits three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring.[10]
| Proton | Chemical Shift (ppm) in CDCl₃ | Source |
| H-2 | ~9.08 | [4][11] |
| H-4/H-6 | ~8.61 | [4][11] |
| H-5 | ~7.87 | [4][11] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 1,3-Dinitrobenzene shows distinct signals for the different carbon atoms in the aromatic ring.[4] The positions of the nitro groups lead to unique chemical shifts that allow for its differentiation from its isomers, 1,2- and 1,4-dinitrobenzene (B86053).[12]
| Carbon | Chemical Shift (ppm) in CDCl₃ | Source |
| C-1/C-3 | ~148.70 | [4] |
| C-2 | ~119.06 | [4] |
| C-4/C-6 | ~131.02 | [4] |
| C-5 | ~129.04 | [4] |
Experimental Protocols
Synthesis of 1,3-Dinitrobenzene via Nitration of Nitrobenzene (B124822)
The most common method for synthesizing 1,3-Dinitrobenzene is the electrophilic nitration of nitrobenzene.[5][13] The pre-existing nitro group on the benzene ring is deactivating and a meta-director, which leads to the predominant formation of the 1,3-isomer (approximately 93%).[5][13]
Materials:
-
Nitrobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Nitrating Mixture: In a flask kept in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant swirling.[14] This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.
-
Nitration Reaction: Slowly add nitrobenzene dropwise to the chilled nitrating mixture while maintaining a low temperature.[14]
-
Heating: After the addition is complete, the reaction mixture is gently heated (e.g., in a boiling water bath) for a period (e.g., 15-40 minutes) to ensure the reaction goes to completion.[14][15]
-
Isolation of Crude Product: The warm reaction mixture is carefully poured into a beaker containing a significant volume of ice-cold water with constant stirring.[6][14] The 1,3-Dinitrobenzene, being insoluble in water, precipitates as a pale yellow solid.[14]
-
Purification by Recrystallization: The crude solid is collected by filtration and washed with cold water.[6][14] It is then purified by recrystallization from a suitable solvent, typically ethanol, to yield pure, needle-shaped crystals.[6][15][16]
Visualizations of Key Pathways
Synthesis and Reduction Pathways
The synthesis of 1,3-Dinitrobenzene and its subsequent reduction to valuable intermediates like 3-nitroaniline (B104315) and m-phenylenediamine (B132917) are fundamental transformations in industrial organic chemistry.[5][17]
Caption: Synthesis of 1,3-Dinitrobenzene and its reduction to key aniline (B41778) derivatives.
Experimental Workflow: Synthesis and Purification
This workflow outlines the key steps involved in the laboratory preparation and purification of 1,3-Dinitrobenzene.
Caption: Workflow for the synthesis and purification of 1,3-Dinitrobenzene.
Reductive Degradation Pathway
Under certain conditions, 1,3-Dinitrobenzene can be reductively degraded. This process is relevant to both chemical synthesis and environmental remediation. The pathway can involve stepwise reduction of the nitro groups or condensation reactions leading to dimeric species.[18][19]
Caption: Simplified pathways for the reductive degradation of 1,3-Dinitrobenzene.
Toxicology and Safety
1,3-Dinitrobenzene is a highly toxic compound.[1] Acute exposure can lead to methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, resulting in symptoms like cyanosis (bluish skin), headache, dizziness, and nausea.[20][21][22] Chronic exposure has been linked to severe reproductive toxicity in males, including testicular damage and infertility, as well as potential liver damage.[1][20][23] Due to its hazardous nature, it must be handled with extreme caution using appropriate personal protective equipment, and exposure should be strictly limited.[23]
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